Retinyl (palmitate)
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Overview
Description
It is a synthetic form of vitamin A commonly used in skincare and cosmetic products due to its potential benefits for skin health and overall well-being . Retinyl palmitate is widely used in creams, lotions, and serums designed to improve the appearance of wrinkles, fine lines, and other signs of aging .
Preparation Methods
Synthetic Routes and Reaction Conditions: Retinyl palmitate is synthetically prepared by esterifying retinol with palmitic acid. The esterification reaction involves the reaction of retinol with palmitic acid in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, retinyl palmitate is produced through a similar esterification process but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of retinyl palmitate from other esters . The product is then packaged under an inert atmosphere and stored at low temperatures to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Retinyl palmitate undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Retinyl palmitate can be oxidized to retinoic acid in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of retinyl palmitate can be achieved using reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include retinoic acid, retinol, and palmitic acid .
Scientific Research Applications
Retinyl palmitate has a wide range of applications in scientific research, including:
Mechanism of Action
Retinyl palmitate exerts its effects by being converted into retinol and subsequently into retinoic acid, the active form of vitamin A. Retinoic acid binds to specific nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate the expression of genes involved in cellular proliferation, differentiation, and apoptosis . This mechanism helps in promoting collagen synthesis, reducing inflammation, and preventing oxidative damage to the skin .
Comparison with Similar Compounds
Retinyl palmitate is often compared with other retinoids, such as retinol, retinaldehyde, and retinoic acid.
Retinol: Retinol is the primary form of vitamin A used in over-the-counter skincare products.
Retinaldehyde: Retinaldehyde is a direct precursor to retinoic acid and is more powerful than retinol and retinyl palmitate.
Retinoic Acid: Retinoic acid is the most potent form of vitamin A and works directly on the skin without the need for conversion.
Retinyl palmitate is unique in its gentler action and lower risk of irritation, making it suitable for individuals with sensitive skin or those new to retinoids .
Properties
IUPAC Name |
[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQUTWHTHXGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859113 |
Source
|
Record name | O~15~-Hexadecanoylretinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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